6-(2-Phenoxyacetylamino)-n-hexanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
78121-47-8 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
6-[(2-phenoxyacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C14H19NO4/c16-13(11-19-12-7-3-1-4-8-12)15-10-6-2-5-9-14(17)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18) |
InChI Key |
ZUTZHDZNCWZNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for 6 2 Phenoxyacetylamino N Hexanoic Acid and Its Analogs
Total Synthesis Strategies for 6-(2-Phenoxyacetylamino)-n-hexanoic Acid
The total synthesis of this compound is conceptually straightforward, focusing on the efficient formation of the central amide linkage between two key building blocks: 6-amino-n-hexanoic acid and phenoxyacetic acid.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical and common disconnection is at the amide C-N bond. amazonaws.com This approach simplifies the molecule into two primary synthons.
Disconnection 1 (Amide C-N bond): This bond is strategically broken, as numerous reliable methods exist for its formation. This disconnection leads to two readily accessible precursors:
6-amino-n-hexanoic acid: A linear ω-amino acid that provides the hexanoic acid backbone. nih.gov
Phenoxyacetic acid: This precursor provides the phenoxyacetyl group. For the forward synthesis, it is typically used in an activated form, such as phenoxyacetyl chloride or in conjunction with a coupling agent.
This retrosynthetic pathway is highly efficient as it breaks the target molecule down into two simple and often commercially available starting materials.
The forward synthesis, based on the retrosynthetic analysis, involves the coupling of 6-amino-n-hexanoic acid and phenoxyacetic acid. A typical multi-step sequence involves the protection of the carboxylic acid group of the 6-amino-n-hexanoic acid, followed by amide coupling, and concluding with deprotection.
Protection of 6-amino-n-hexanoic acid: The carboxylic acid functional group of 6-amino-n-hexanoic acid is typically protected to prevent self-polymerization or unwanted side reactions during the amide bond formation. Esterification is a common strategy, for instance, by reacting it with methanol (B129727) in the presence of an acid catalyst to form the methyl ester.
Activation of Phenoxyacetic Acid: The carboxylic acid of phenoxyacetic acid must be activated to facilitate reaction with the amino group. A common method is conversion to an acyl chloride (phenoxyacetyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Amide Coupling: The protected 6-amino-n-hexanoic acid ester is reacted with the activated phenoxyacetyl chloride, usually in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. This forms the protected intermediate, methyl 6-(2-phenoxyacetylamino)-n-hexanoate.
Deprotection: The final step is the hydrolysis of the ester protecting group to yield the final product. This is typically achieved under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to protonate the carboxylate.
Optimization of this sequence involves screening various solvents, bases, coupling agents, and reaction temperatures to maximize the yield and purity of the final product while minimizing side reactions. nih.gov The synthesis of the 6-amino-n-hexanoic acid precursor itself can be achieved through the hydrolysis of ε-caprolactam under acidic or basic conditions. nih.gov
The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, considerations for stereoselectivity become critical when synthesizing chiral analogs. Chirality could be introduced by:
Modifying the hexanoic acid backbone: Introducing a substituent at one of the methylene (B1212753) carbons (e.g., at the α-carbon) would create a stereocenter.
Modifying the phenoxy group: Adding a chiral substituent to the phenyl ring.
For the synthesis of such analogs, stereoselective methods would be necessary. For instance, to synthesize an analog with a chiral center at the α-position of the hexanoic acid moiety, one could start from a chiral amino acid precursor, such as a derivative of L- or D-lysine. researchgate.net Asymmetric catalysis could also be employed to introduce a stereocenter with high enantiomeric excess.
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies can be applied to synthesize a library of analogs of this compound for structure-activity relationship (SAR) studies.
Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then joined together in the final steps. To create analogs, one could synthesize a variety of substituted phenoxyacetic acids and a range of modified ω-amino acids. These individual components can then be coupled in various combinations to rapidly generate a diverse library of final products. This is generally the preferred strategy for this type of molecule.
Divergent Synthesis: A divergent synthesis begins with a common intermediate that is subsequently modified to create a range of different products. For example, one could synthesize a core structure like 6-(2-(4-hydroxyphenoxy)acetylamino)-n-hexanoic acid. The hydroxyl group could then be alkylated or acylated with various reagents to produce a series of analogs with different substituents on the phenyl ring.
Utilization of Protecting Group Strategies in Synthesis
Protecting groups are essential in the synthesis of this compound to ensure that the desired amide bond forms selectively. jocpr.comsemanticscholar.org Given the two functional groups in 6-amino-n-hexanoic acid (an amine and a carboxylic acid), selective protection is crucial.
The primary concern is the carboxylic acid of the 6-amino-n-hexanoic acid, which could interfere with the amide coupling reaction. oup.com To prevent this, it is temporarily converted into a less reactive form, most commonly an ester. oup.comresearchgate.net
| Protecting Group | Introduction Reagent/Conditions | Removal Reagent/Conditions | Stability |
| Methyl Ester | Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄) | Base Hydrolysis (e.g., NaOH, LiOH) | Stable to mild acid, unstable to strong acid/base. |
| Benzyl Ester | Benzyl alcohol (BnOH), Acid Catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to base and mild acid. Cleaved under neutral conditions. |
| tert-Butyl Ester | Isobutylene, Acid Catalyst | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base and nucleophiles. Cleaved under acidic conditions. |
Novel Coupling Reactions and Catalyst Development in Synthesis
While the classic method of converting phenoxyacetic acid to its acyl chloride is effective, modern synthesis often employs milder and more efficient coupling reagents to facilitate amide bond formation directly from the carboxylic acid. These methods avoid the harsh conditions required to generate acyl chlorides and often lead to higher yields and purities.
Common coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine.
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These are highly efficient and are often used in solid-phase peptide synthesis.
Recent developments in catalyst research focus on making amide bond formation more sustainable and efficient. This includes the development of catalysts based on non-precious metals or organocatalysts that can promote amidation under mild conditions, sometimes even in greener solvents like water. While specific catalysts for this compound are not widely reported, general advancements in catalytic amidation represent a promising future direction for the synthesis of this and related compounds.
Chemoenzymatic Synthesis and Biocatalysis for Derivative Generation
Chemoenzymatic synthesis offers a powerful and green alternative to purely chemical methods for the production of this compound and its analogs. This approach leverages the high selectivity and mild reaction conditions of enzymatic catalysis, often in conjunction with traditional organic synthesis steps.
A highly relevant biocatalytic approach involves the use of penicillin G acylase (PGA). PGA is a robust and commercially significant enzyme widely employed in the synthesis of β-lactam antibiotics. frontiersin.orgjohnshopkins.edu Its natural function is the hydrolysis of penicillin G, but it can also catalyze the reverse reaction—the acylation of an amine. In the context of this compound, PGA can be utilized to catalyze the N-acylation of 6-aminohexanoic acid with a phenoxyacetyl group donor.
The enzymatic reaction is typically carried out in an aqueous environment under mild pH and temperature conditions. nih.gov A suitable acyl donor, such as an ester or amide of phenoxyacetic acid, is used. The enzyme facilitates the transfer of the phenoxyacetyl group to the primary amine of 6-aminohexanoic acid. This kinetically controlled synthesis can lead to high yields of the desired product, minimizing the formation of byproducts often associated with chemical acylation methods. researchgate.net
Strategies to enhance the efficiency of PGA-catalyzed synthesis include:
Enzyme Immobilization: Immobilizing the enzyme on a solid support allows for easy separation from the reaction mixture and reuse of the biocatalyst, which is economically advantageous for industrial applications. frontiersin.org
Substrate Analogs: Biocatalysis can be extended to generate a variety of derivatives by using different analogs of 6-aminohexanoic acid or various substituted phenoxyacetic acid donors.
The data below illustrates typical parameters and outcomes for enzyme-catalyzed acylation reactions, which can be conceptually applied to the synthesis of the target compound.
| Enzyme | Substrate 1 | Substrate 2 (Acyl Donor) | Solvent System | Key Outcome |
| Penicillin G Acylase | 6-Aminopenicillanic Acid | Phenylacetic acid methyl ester | Aqueous Buffer | High yield of Penicillin G |
| α-Amino Ester Hydrolase | α-Amino acid ester | Acyl donor | Aqueous Buffer | Kinetically controlled synthesis of amides |
| Lipase | Amine | Ester | Organic Solvent | Acylation of primary and secondary amines |
Solid-Phase Synthesis Techniques for Scaffold Diversification
Solid-phase synthesis (SPS) provides a highly efficient and automatable platform for the generation of libraries of this compound analogs. This technique involves attaching the growing molecule to an insoluble solid support (resin), allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing steps. semanticscholar.org
A general strategy for the solid-phase synthesis of analogs would involve the following steps:
Resin Functionalization: A suitable resin, such as a Rink amide or Wang resin, is chosen. 6-Aminohexanoic acid can be attached to the resin through its carboxylic acid terminus, leaving the amino group available for subsequent reactions.
Acylation: The resin-bound 6-aminohexanoic acid is then acylated with phenoxyacetic acid or a diverse range of its derivatives. Standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) or N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU), can be employed to facilitate this amide bond formation. google.comresearchgate.net
Diversification: To generate a library of analogs, a variety of substituted phenoxyacetic acids can be used in the acylation step. This allows for the introduction of different functional groups on the phenoxy ring, enabling the exploration of structure-activity relationships.
Cleavage: Once the synthesis is complete, the final product is cleaved from the solid support using an appropriate cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA). nih.gov
The table below outlines a conceptual solid-phase synthesis workflow for generating analogs.
| Step | Reagents and Conditions | Purpose |
| Resin Loading | 6-Aminohexanoic acid, DIC, Dimethylformamide (DMF) | Covalent attachment of the scaffold to the solid support. |
| Deprotection (if applicable) | 20% Piperidine in DMF | Removal of N-terminal protecting groups (e.g., Fmoc). |
| Acylation | Substituted phenoxyacetic acid, HBTU, Diisopropylethylamine (DIPEA) in DMF | Introduction of diverse phenoxyacetyl moieties. |
| Washing | DMF, Dichloromethane (DCM) | Removal of excess reagents and byproducts. |
| Cleavage | 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) | Release of the final compound from the resin. |
Purification and Characterization of Synthetic Intermediates and Final Products
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized this compound and its analogs.
Purification: High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification of the final products. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.gov
Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity. creative-proteomics.com
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, containing a small amount of an ion-pairing agent like TFA, is typically employed to elute the compounds. mdpi.com
Detection: UV detection is suitable due to the presence of the aromatic phenoxy group in the molecule. researchgate.net
Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. copernicus.org Key diagnostic signals would include the protons and carbons of the phenoxy group, the methylene groups of the hexanoic acid chain, and the amide proton. nih.govcopernicus.org The chemical shifts and coupling patterns provide definitive information about the molecular structure.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. creative-proteomics.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. nih.govwiley-vch.de Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, such as the characteristic loss of the phenoxyacetyl group. nih.govionsource.com
The following table summarizes the key analytical techniques and their expected outcomes.
| Technique | Information Provided |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and purification of the final product. Retention time provides information on the hydrophobicity of the compound. nih.govnih.gov |
| ¹H NMR Spectroscopy | Confirms the presence of key functional groups (amide NH, aromatic protons, aliphatic chain protons) and their connectivity through spin-spin coupling. nih.gov |
| ¹³C NMR Spectroscopy | Determines the number of unique carbon atoms and confirms the carbon skeleton of the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of its elemental formula. wiley-vch.de |
| Tandem Mass Spectrometry (MS/MS) | Reveals characteristic fragmentation patterns that can be used to confirm the sequence of structural motifs within the molecule. nih.govnih.gov |
Molecular Mechanism of Action and Receptor/enzyme Interactions
Ligand-Target Complex Formation and Structural Basis of InteractionThere are no crystallographic or cryo-EM studies that would provide a structural basis for its interaction with a biological target. Similarly, no computational modeling or molecular dynamics simulations for 6-(2-Phenoxyacetylamino)-n-hexanoic acid have been published.
Without primary research data, any attempt to generate the requested article would be fictional and misleading. The scientific community awaits future research that may elucidate the biochemical properties and potential therapeutic applications of this compound.
Investigating Allosteric Modulation and Orthosteric Binding Mechanisms
The concepts of allosteric modulation and orthosteric binding are fundamental to understanding how a compound interacts with a receptor or enzyme. Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, influencing the target's activity. At present, there are no studies that have investigated whether this compound acts as an allosteric modulator or an orthosteric ligand for any known biological target.
Identification of Direct and Indirect Molecular Targets
The identification of direct and indirect molecular targets is a critical step in characterizing the pharmacological profile of any compound. However, for this compound, no direct or indirect molecular targets have been identified in the scientific literature. Without this foundational knowledge, it is not possible to surmise its potential effects on biological systems.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 2 Phenoxyacetylamino N Hexanoic Acid Derivatives
Systematic Structural Modifications and Design Principles
The core structure of 6-(2-Phenoxyacetylamino)-n-hexanoic acid offers three primary regions for modification: the phenoxyacetyl moiety, the hexanoic acid chain, and the central amide linkage. Strategic alterations in these regions can profoundly influence the compound's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile.
The phenoxyacetyl group is a key pharmacophoric element. Modifications to its phenyl ring can significantly alter electronic and steric properties, impacting binding affinity and selectivity.
Substituent Effects: Introducing various substituents onto the phenyl ring is a common strategy. Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the ortho, meta, or para positions can modulate the electronic density of the ring and its ability to participate in π-π stacking or other non-covalent interactions with a target receptor. nih.govrsc.org For instance, studies on phenoxyacetic acid derivatives as selective COX-2 inhibitors showed that bromine substitution on the phenoxy ring resulted in heightened activity. nih.gov
Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic systems, such as pyridyl or other heteroaromatic rings. pressbooks.pub This can introduce new hydrogen bonding opportunities, alter solubility, and modify the metabolic profile of the compound.
Below is a hypothetical data table illustrating how substitutions on the phenoxy ring might influence biological activity, represented as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | R-Group (Position on Phenyl Ring) | IC₅₀ (µM) | Comment |
|---|---|---|---|
| 1a | -H (Unsubstituted) | 15.2 | Baseline activity |
| 1b | 4-Cl | 5.8 | Electron-withdrawing group enhances activity |
| 1c | 4-CH₃ | 10.5 | Slight improvement with electron-donating group |
| 1d | 4-OCH₃ | 12.1 | Modest effect on activity |
| 1e | 2-Cl | 8.3 | Positional isomer shows different activity |
| 1f | 4-CF₃ | 2.1 | Strong electron-withdrawing group significantly improves potency |
Chain Length Variation: The length of the alkyl chain is a critical determinant of biological activity. nih.gov Shortening or lengthening the chain from the optimal six carbons can lead to a loss of affinity due to improper orientation or steric clashes within the receptor pocket. Studies on other molecular systems have shown that an optimal alkyl chain length is often required for high-affinity binding. nih.govnih.gov
Introduction of Rigidity: Incorporating elements of rigidity, such as double bonds or cyclic structures (e.g., cyclohexane, piperidine), can lock the molecule into a more favorable conformation for binding. This pre-organization can reduce the entropic penalty upon binding, potentially increasing affinity.
Branching: Introducing alkyl branches on the chain can influence lipophilicity and metabolic stability. However, it may also introduce steric hindrance that negatively impacts binding.
The following table demonstrates the potential impact of modifying the hexanoic acid chain on receptor binding affinity, represented by the dissociation constant (Kᵢ).
| Compound ID | Chain Modification | Kᵢ (nM) | Comment |
|---|---|---|---|
| 2a | n-hexanoic acid (6 carbons) | 50 | Optimal chain length |
| 2b | n-pentanoic acid (5 carbons) | 150 | Shorter chain reduces affinity |
| 2c | n-heptanoic acid (7 carbons) | 200 | Longer chain reduces affinity |
| 2d | (E)-6-hexenoic acid | 45 | Increased rigidity slightly improves affinity |
| 2e | 4-methylhexanoic acid | 95 | Branching decreases affinity due to steric hindrance |
The amide bond is a crucial structural feature, providing conformational stability and serving as a hydrogen bond donor and acceptor. However, it can be susceptible to enzymatic hydrolysis. drughunter.com
N-Alkylation: Introducing a small alkyl group, such as a methyl group, on the amide nitrogen can prevent it from acting as a hydrogen bond donor and may increase metabolic stability. This modification can also induce a conformational change in the molecule.
Bioisosteric Replacement: Replacing the amide bond with a bioisostere is a common strategy to improve pharmacokinetic properties like metabolic stability. researchgate.netbenthamscience.com Suitable replacements include heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles, which can mimic the geometry and electronic properties of the trans-amide bond while being resistant to hydrolysis. nih.govcambridgemedchemconsulting.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. mdpi.commdpi.com
Developing a QSAR model involves several key steps. First, a dataset of derivatives with experimentally determined biological activities is compiled. Next, a variety of molecular descriptors are calculated for each molecule. These descriptors quantify physicochemical properties such as lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric properties (e.g., molecular volume). crpsonline.comresearchgate.netresearchgate.net
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the biological activity. A robust QSAR model should have high correlative and predictive ability. nih.gov
An example of a simplified QSAR equation might be: pIC₅₀ = c₀ + c₁(logP) - c₂(Polar Surface Area) + c₃(Molecular Weight)
This equation suggests that activity (expressed as pIC₅₀, the negative logarithm of IC₅₀) increases with lipophilicity and molecular weight but decreases with a larger polar surface area.
Traditional QSAR models are often based on linear relationships. However, the relationship between structure and activity is frequently complex and non-linear. Machine Learning (ML) algorithms are powerful tools that can capture these intricate patterns in SAR data. nih.govnih.gov
Predictive Modeling: Algorithms such as Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) can be trained on existing data to build highly predictive models. These models can classify compounds as active or inactive or predict specific activity values for novel structures, often with higher accuracy than traditional QSAR methods. chemrxiv.org
Dimensionality Reduction and Visualization: Techniques like Principal Component Analysis (PCA) can reduce the complexity of large descriptor datasets, helping to visualize the chemical space and identify the key properties that differentiate active from inactive compounds. rsc.org
The application of ML in SAR analysis accelerates the drug discovery process by enabling more accurate predictions and providing deeper insights into the complex interplay of molecular features that govern biological activity. nih.gov
Pharmacophore Modeling and Lead Optimization
There are no available studies that have developed a pharmacophore model for this compound. Research into the essential structural features required for its biological activity, and any subsequent lead optimization efforts based on such a model, have not been published.
Conformational Analysis and its Influence on Biological Activity
Detailed conformational analysis of this compound is not documented. Studies examining the preferred three-dimensional arrangements of the molecule and how these conformations influence its interaction with biological targets are absent from the available research.
Computational Chemistry Approaches in SAR Elucidation
While computational chemistry is a powerful tool for understanding structure-activity relationships (SAR), there are no published studies that apply these methods specifically to this compound. Therefore, insights that could be gained from techniques such as quantum mechanics, molecular dynamics, or QSAR (Quantitative Structure-Activity Relationship) modeling for this compound are not available.
Due to these significant gaps in the scientific record, it is not possible to construct an article that adheres to the requested detailed and specific structure without resorting to speculation or including information on unrelated compounds, which would be scientifically unsound. Further research into this compound is necessary before a comprehensive review of its structure-activity and structure-property relationships can be compiled.
Biological Activities in Preclinical and in Vitro Research Models
Enzyme Activity Assays
No data is available on the inhibitory or activating effects of 6-(2-Phenoxyacetylamino)-n-hexanoic acid on any enzymes, including histone deacetylases (HDACs).
Transcriptomic and Proteomic Profiling in Response to Compound Treatment
No studies involving transcriptomic or proteomic analyses to determine cellular responses to treatment with this compound have been published.
Phenotypic Screening in Model Organisms
There is no evidence of phenotypic screening of this compound in model organisms such as Saccharomyces cerevisiae, Caenorhabditis elegans, or Drosophila melanogaster.
While the structural backbone, 6-aminohexanoic acid, is a well-known compound used as a linker molecule and in the synthesis of polymers, the specific biological properties imparted by the addition of the 2-phenoxyacetylamino group have not been explored in the available literature. mdpi.comresearchgate.netnih.gov Therefore, the biological and pharmacological profile of this compound remains to be determined by future research.
No Publicly Available Preclinical Data for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific preclinical or in vitro research data could be located for the chemical compound this compound.
This inquiry sought to detail the biological activities of this specific molecule, focusing on its efficacy in non-human preclinical models, its immunomodulatory properties, and its neurobiological effects. However, searches for this compound, including potential synonyms and related derivatives, did not yield any published studies that would allow for an analysis of its dose-response relationships, pharmacodynamic biomarkers, or potential synergistic effects with other agents.
Similarly, there is no available information regarding its impact on the immune system or its effects in in vitro neuronal cultures or animal models of neurological function. Chemical databases provide basic structural information for similar compounds but lack any associated biological activity data.
Therefore, it is not possible to provide an article with the requested detailed sections on the biological activities of this compound as outlined in the initial instructions. The scientific community has not published research on this particular compound in the specified areas of inquiry.
Metabolic Fate and Biotransformation Research Excluding Human Metabolism/clinical Pharmacokinetics
Enzymatic Biotransformation Pathways in Model Organisms or Cell-Free Systems
The biotransformation of xenobiotics, or foreign compounds, in model organisms or cell-free systems typically occurs in two main phases: Phase I and Phase II metabolism. For a compound like 6-(2-Phenoxyacetylamino)-n-hexanoic acid, with its phenoxy, acetyl, amino, and hexanoic acid moieties, several enzymatic pathways are likely involved.
Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, which generally increase the polarity of the molecule. nih.gov These reactions are primarily oxidative, reductive, or hydrolytic. nih.gov For this compound, likely Phase I pathways would include:
Hydroxylation: The aromatic phenoxy group is a prime target for hydroxylation, where a hydroxyl group is added to the benzene (B151609) ring.
Oxidation: The n-hexanoic acid side chain can undergo oxidation.
Hydrolysis: The amide linkage between the phenoxyacetyl group and the hexanoic acid backbone could be susceptible to hydrolysis, breaking the molecule into 6-amino-n-hexanoic acid and phenoxyacetic acid.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. researchgate.net Common conjugation reactions include glucuronidation, sulfation, and amino acid conjugation.
Identification of Primary and Secondary Metabolites In Vitro
Based on the predicted enzymatic pathways, the following primary and secondary metabolites could be formed in vitro:
Primary Metabolites (Phase I):
Hydroxylated derivatives: Mono-hydroxylated species of the phenoxy group are likely primary metabolites.
Oxidized derivatives: Metabolites resulting from the oxidation of the hexanoic acid chain.
Hydrolysis products: 6-amino-n-hexanoic acid and phenoxyacetic acid.
Secondary Metabolites (Phase II):
Glucuronide conjugates: The hydroxylated metabolites and the carboxylic acid group of the parent compound or its metabolites can be conjugated with glucuronic acid.
Sulfate conjugates: The hydroxylated phenoxy group can also undergo sulfation.
The following table provides a hypothetical overview of potential metabolites.
| Metabolite Type | Potential Metabolite Name | Metabolic Reaction |
| Primary (Phase I) | Hydroxy-6-(2-phenoxyacetylamino)-n-hexanoic acid | Hydroxylation |
| 6-Amino-n-hexanoic acid | Hydrolysis | |
| Phenoxyacetic acid | Hydrolysis | |
| Secondary (Phase II) | This compound glucuronide | Glucuronidation |
| Hydroxy-6-(2-phenoxyacetylamino)-n-hexanoic acid glucuronide | Glucuronidation | |
| Hydroxy-6-(2-phenoxyacetylamino)-n-hexanoic acid sulfate | Sulfation |
Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes
The cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for Phase I oxidative metabolism of a vast array of xenobiotics. nih.govuniba.it These heme-containing proteins are found in high concentrations in the liver. nih.gov The hydroxylation of the phenoxy ring of this compound would likely be mediated by CYP enzymes. Various isoforms of CYP exist, with some of the most important for drug metabolism being CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
Other enzymes involved in the metabolism of this compound could include:
Esterases and Amidases: These enzymes would be responsible for the hydrolysis of the amide bond.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): This family of enzymes catalyzes the transfer of glucuronic acid to the parent compound or its metabolites.
Sulfotransferases (SULTs): These enzymes are responsible for sulfation reactions.
Metabolite Profiling using Advanced Analytical Techniques
The identification and quantification of potential metabolites of this compound would rely on advanced analytical techniques. A common approach involves incubating the compound with liver microsomes (which contain CYP enzymes) or other cellular systems, followed by analysis of the resulting mixture.
The primary analytical tools for metabolite profiling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com These are often coupled with chromatographic separation techniques. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating complex mixtures and identifying compounds based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization may be required to increase the volatility of polar metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites, which is crucial for definitive identification.
The following table summarizes the application of these techniques in metabolite profiling.
| Analytical Technique | Application in Metabolite Profiling |
| LC-MS | Separation and identification of a wide range of metabolites. |
| GC-MS | Analysis of volatile and semi-volatile metabolites. |
| NMR | Detailed structural elucidation of unknown metabolites. |
Impact of Metabolism on Biological Activity
Metabolism can significantly alter the biological activity of a compound. The biotransformation of this compound could lead to several outcomes:
Detoxification: Metabolism often results in the formation of more polar, less active metabolites that are more easily excreted from the body. This is a primary detoxification pathway.
Bioactivation: In some cases, metabolism can lead to the formation of metabolites that are more biologically active or even toxic than the parent compound. researchgate.net For instance, the hydroxylation of the phenoxy ring could potentially alter its interaction with biological targets.
Changes in Pharmacokinetics: The rate and extent of metabolism will influence the bioavailability and half-life of the compound in a biological system.
Without specific experimental data, the precise impact of metabolism on the biological activity of this compound remains speculative.
Advanced Analytical and Bioanalytical Methodologies for Research Applications
Quantitative Analysis in Biological Matrices (e.g., tissue extracts, cell lysates)
The accurate quantification of 6-(2-Phenoxyacetylamino)-n-hexanoic acid in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, represent the gold standards for this purpose.
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying non-volatile small molecules like this compound in biological fluids. nih.govnih.gov The separation is typically achieved using reverse-phase chromatography, which separates compounds based on polarity.
A typical analysis would involve a C18 stationary phase column with a gradient elution mobile phase, often consisting of water and acetonitrile (B52724) with a small percentage of formic acid to improve protonation and peak shape. who.int Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source, provides exceptional selectivity. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. For this compound (molar mass: 279.32 g/mol ), the precursor ion could be the protonated molecule [M+H]⁺ at m/z 280.1 or the deprotonated molecule [M-H]⁻ at m/z 278.1. Specific fragment ions would be identified to create a unique MRM transition for unambiguous quantification. This approach minimizes interference from the complex biological matrix. jianhaidulab.com
Table 1: Example HPLC-MS/MS Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical [M+H]⁺ Transition | m/z 280.1 → fragment ion(s) |
| Hypothetical [M-H]⁻ Transition | m/z 278.1 → fragment ion(s) |
Direct analysis of this compound by GC-MS is not feasible due to its low volatility and the presence of polar functional groups (carboxylic acid and amide) that can lead to poor chromatographic performance and thermal degradation. gcms.cz Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. gcms.cz
A common two-step derivatization strategy involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol under acidic conditions. gcms.cz
Acylation or Silylation: The active hydrogen on the amide nitrogen can be derivatized. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. Alternatively, acylation with perfluorinated anhydrides, such as trifluoroacetic acid anhydride (B1165640) (TFAA), can be used. researchgate.netresearchgate.net These perfluoroacyl derivatives are highly volatile and exhibit excellent response with an electron capture detector (ECD) or can be analyzed by mass spectrometry. gcms.czresearchgate.net
Following derivatization, the resulting compound can be separated on a suitable GC capillary column and detected by mass spectrometry, providing reliable quantitative data. shimadzu.com
Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, CD)
Spectroscopic techniques are indispensable for the unambiguous structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The predicted chemical shifts are based on the distinct chemical environments of the protons and carbons in the phenoxy, acetyl, and hexanoic acid moieties. pdx.eduthieme-connect.de
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~10-12 | ~175-180 |
| Amide (-NH-) | ~7.5-8.5 | N/A |
| Aromatic Protons (Phenoxy) | ~6.9-7.4 | ~115-160 |
| Phenoxy Methylene (B1212753) (-O-CH₂-) | ~4.5 | ~67 |
| Amide Carbonyl (-NH-C=O-) | N/A | ~168-172 |
| Hexanoic α-CH₂ (-CH₂-COOH) | ~2.3 | ~34 |
| Hexanoic ε-CH₂ (-NH-CH₂-) | ~3.2 | ~40 |
| Hexanoic β,γ,δ-CH₂ | ~1.3-1.7 | ~24-31 |
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the amide, carboxylic acid, and aromatic ether groups. uwec.eduleibniz-fli.de
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch (broad) | 2500-3300 |
| Amide N-H | Stretch | 3250-3350 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Carboxylic Acid C=O | Stretch | 1700-1725 |
| Amide I (C=O Stretch) | Stretch | 1640-1680 |
| Amide II (N-H Bend) | Bend | 1510-1570 |
| Aromatic C=C | Stretch | 1450-1600 |
| Aromatic C-O (Ether) | Stretch | 1200-1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in this compound is the phenoxyacetyl group. UV-Vis spectroscopy can be used to confirm the presence of this aromatic system. The molecule is expected to exhibit absorption maxima (λmax) in the UV region, typically around 270-280 nm, which is characteristic of substituted benzene (B151609) rings. mdpi.comlibretexts.org
Circular Dichroism (CD) Spectroscopy: this compound is an achiral molecule and therefore will not produce a signal in CD spectroscopy. A CD signal would only be observed if the molecule were to form chiral aggregates or bind to a chiral macromolecule, such as a protein.
Chromatographic Separations and Purification for Research Purity Assessment
Achieving high purity is essential for research applications. Preparative high-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound. teledyneisco.com
Preparative Reverse-Phase HPLC: This is the most common method for purifying moderately polar compounds. Using a C18 stationary phase, the crude product is separated using a gradient of water and a polar organic solvent like acetonitrile or methanol (B129727). nih.gov Acid modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to ensure the carboxylic acid remains protonated and to achieve sharp, symmetrical peaks.
Flash Column Chromatography: For larger scale purification, flash chromatography on silica (B1680970) gel (normal-phase) or C18-functionalized silica (reverse-phase) can be employed. In normal-phase chromatography, a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid would be appropriate. For reverse-phase flash chromatography, a water/acetonitrile or water/methanol system would be used.
The purity of the collected fractions is typically assessed by analytical HPLC with UV detection or by HPLC-MS.
Imaging Mass Spectrometry for Tissue Distribution Studies (Preclinical)
Imaging Mass Spectrometry (IMS) is a label-free technique that allows for the visualization of the spatial distribution of drugs and metabolites directly in thin sections of tissue. nih.govutmb.edu This methodology is highly valuable in preclinical studies to understand where a compound accumulates within specific organs or sub-organ structures. nih.gov
Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS) are well-suited for this purpose. researchgate.netbcm.edu The process involves coating a thin tissue section from a dosed animal with a chemical matrix that absorbs laser energy. A pulsed laser is then rastered across the tissue, desorbing and ionizing the analyte at each point. The mass spectrometer collects a full mass spectrum for each pixel, allowing for the generation of an ion-density map that visualizes the distribution of this compound based on its specific mass-to-charge ratio. bcm.edu This provides crucial spatial information that cannot be obtained from traditional homogenization-based methods like LC-MS/MS. nih.gov
Radiolabeling Techniques for Tracing and Distribution Studies
Radiolabeling is the definitive method for quantitative absorption, distribution, metabolism, and excretion (ADME) studies in preclinical drug development. acs.orgresearchgate.net By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the structure of this compound, its fate in a biological system can be traced with high sensitivity and accuracy. researchgate.net
Potential radiolabeling strategies include:
¹⁴C-Labeling: Carbon-14 can be incorporated into the hexanoic acid backbone or into the phenoxyacetyl moiety during chemical synthesis. This is often the preferred method for quantitative studies due to the stability of the label.
³H-Labeling: Tritium can be introduced at various positions, often through catalytic exchange reactions.
Once the radiolabeled compound is administered to an animal model, its distribution can be assessed by techniques like Quantitative Whole-Body Autoradiography (QWBA) . This imaging technique provides a visual and quantitative map of radioactivity across the entire body, highlighting tissues and organs with high concentrations of the drug and its metabolites. Additionally, radioactivity in individual tissues, blood, urine, and feces can be quantified using liquid scintillation counting to construct a complete mass balance profile. acs.org
Future Research Directions and Challenges in 6 2 Phenoxyacetylamino N Hexanoic Acid Research
Development of Next-Generation Analogues with Enhanced Specificity
The modular nature of 6-(2-phenoxyacetylamino)-n-hexanoic acid lends itself to the systematic development of analogues with potentially enhanced biological specificity. The phenoxyacetyl group is a significant pharmacophore with a history of diverse biological activities. nih.gov Future research could focus on structural modifications to this part of the molecule. For instance, substitutions on the phenyl ring could modulate activity, as has been seen in other phenoxyacetyl derivatives where the presence and position of substituents influence their pharmacological profile. nih.govnih.gov
Similarly, the n-hexanoic acid portion of the molecule, a medium-chain fatty acid, can be altered. nih.gov Modifications could include varying the length of the alkyl chain, introducing unsaturation, or incorporating cyclic structures. These changes could influence the compound's lipophilicity, flexibility, and interaction with biological targets. The amide linkage provides another point for modification, such as N-methylation, which can alter hydrogen bonding capacity and metabolic stability.
A systematic structure-activity relationship (SAR) study, guided by computational modeling, would be essential in designing next-generation analogues. The goal would be to identify derivatives with improved potency and selectivity for specific biological targets, thereby minimizing off-target effects.
Exploration of Novel Biological Targets Beyond Current Focus
The structural components of this compound suggest several potential, yet unexplored, biological targets. Phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications, including as selective COX-2 inhibitors for anti-inflammatory effects. mdpi.com Furthermore, some phenoxyacetamide derivatives have shown potential as anticancer agents by inducing apoptosis. mdpi.com
The n-hexanoic acid moiety is a naturally occurring fatty acid and its derivatives have been explored as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising target for autoimmune diseases. researchgate.net The presence of the flexible hexanoic acid chain could also facilitate interactions with receptors that have long binding pockets.
Future research should involve broad-based biological screening of 6-(2-phenoxyacetylamino)-n--hexanoic acid against a panel of diverse biological targets, including enzymes, receptors, and ion channels. This could uncover entirely new therapeutic applications for this class of compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The design and optimization of novel analogues of this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). mdpi.comnih.gov Generative AI models, for instance, can propose novel molecular structures with desired properties that are also synthetically accessible. youtube.com
Predictive ML models can be trained on existing data for related phenoxyacetyl and hexanoic acid derivatives to forecast the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of newly designed analogues. springernature.com This in silico screening can help prioritize the most promising candidates for chemical synthesis and biological testing, thereby saving time and resources. mdpi.com
Explainable AI techniques can further provide insights into the molecular features that are crucial for a compound's activity, helping to refine the design process. nih.gov
Addressing Research Challenges in Compound Delivery and Target Engagement
A key challenge in the development of any new therapeutic agent is ensuring it can be effectively delivered to its biological target. The physicochemical properties of this compound, such as its solubility and permeability, will need to be thoroughly characterized.
The fatty acid component of the molecule opens up possibilities for leveraging lipid-based drug delivery systems. nih.gov These systems can enhance the oral bioavailability of poorly soluble drugs. nih.govresearchgate.net For instance, the compound could be formulated into liposomes, solid lipid nanoparticles, or nano-assemblies to improve its absorption and distribution. researchgate.net The conjugation of drugs to fatty acids has been shown to prolong their plasma half-life and facilitate site-specific delivery. nih.gov
Verifying that the compound reaches and engages with its intended target within a cellular or in vivo environment will require the development of specific assays and probes. Techniques such as cellular thermal shift assays (CETSA) and the use of photoaffinity labels could be employed to confirm target engagement.
Potential for Combination Research Strategies
The potential biological activities of this compound may be enhanced when used in combination with other therapeutic agents. For instance, if the compound is found to have anti-inflammatory properties, it could be co-administered with other anti-inflammatory drugs to achieve synergistic effects or to allow for lower doses of each compound, potentially reducing side effects.
There is precedent for exploring combination therapies with related compounds. For example, a study investigated a "cocktail" therapy for ischemia using a combination of a pro-angiogenesis agent related to phenoxyacetic acid and an antioxidant adjuvant. clinicsinoncology.com This approach of combining agents with complementary mechanisms of action could be a fruitful area of research for this compound and its analogues.
Unexplored Biological Applications and Model Systems
Given the novelty of this compound, its full range of biological applications is yet to be explored. The 6-aminohexanoic acid backbone is a flexible and hydrophobic structural element used as a linker in various biologically active molecules. researchgate.netmdpi.com This suggests that this compound could be used as a building block in the synthesis of more complex molecules, such as targeted protein degraders (PROTACs) or antibody-drug conjugates (ADCs), where it could serve as a linker between a targeting moiety and a payload.
Initial in vitro studies should be conducted across a diverse range of cell lines to identify potential areas of activity. Subsequently, research should progress to in vivo studies using appropriate animal models of disease to evaluate the compound's efficacy and to understand its pharmacokinetic and pharmacodynamic profiles.
Advancements in Synthetic Scalability for Research Purposes
For extensive preclinical and potential clinical research, a robust and scalable synthetic route to this compound is essential. While the synthesis of related phenoxyacetyl derivatives and hexanoic acid itself is well-established, optimizing a multi-step synthesis for large-scale production can present challenges. nih.govchemicalbook.com
Future research in this area should focus on developing a synthetic pathway that is efficient, cost-effective, and environmentally friendly ("green chemistry"). This might involve exploring novel catalysts, reducing the number of synthetic steps, and optimizing reaction conditions to maximize yield and purity. The development of a scalable synthesis will be crucial for facilitating the broader research required to fully elucidate the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 6-(2-Phenoxyacetylamino)-n-hexanoic acid, and how can yield and purity be maximized?
- Methodological Answer : The compound’s synthesis typically involves coupling phenoxyacetic acid derivatives with aminohexanoic acid precursors. Key steps include:
- Chromene Derivative Modification : Use chromene-based intermediates (e.g., 4-ethyl-2-oxo-2H-chromen-7-yl derivatives) to introduce the phenoxyacetyl moiety via nucleophilic substitution or esterification .
- Amide Bond Formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to link phenoxyacetic acid to 6-aminohexanoic acid, optimizing pH (6–7) and solvent polarity (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify key functional groups (e.g., phenoxy protons at δ 6.8–7.4 ppm, amide NH at δ 8.1–8.5 ppm) and confirm regiochemistry .
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm) and carboxylic acid O-H (~2500–3300 cm) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) validates molecular weight (theoretical MW: ~305.3 g/mol) and fragmentation patterns .
Q. How do the compound’s solubility and stability influence experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH >8 via deprotonation of the carboxylic acid group) .
- Stability : Store at −20°C under inert gas (N) to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light due to the chromene-derived aromatic system .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Compare IC values across assays (e.g., COX-2 inhibition vs. MTT cytotoxicity assays) to identify therapeutic windows .
- Metabolite Profiling : Use human hepatocyte models or LC-QTOF-MS to assess metabolic stability and identify active/inactive metabolites (e.g., N-hexanoic acid derivatives) .
- Target Validation : Pair siRNA knockdown of putative targets (e.g., NF-κB) with activity assays to confirm mechanism .
Q. How can computational modeling predict structure-activity relationships (SAR) for phenoxyacetyl-hexanoic acid derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, PPAR-γ). Focus on substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts from analogs (e.g., 6-Phenoxynicotinic acid derivatives) to predict bioavailability .
Q. What experimental approaches validate the compound’s role in modulating metabolic pathways (e.g., fatty acid oxidation)?
- Methodological Answer :
- Isotopic Tracing : Incubate cells with C-labeled hexanoic acid and track incorporation into β-oxidation intermediates via GC-MS .
- Gene Expression Profiling : RNA-seq or qPCR to quantify PPAR-α/RXR-α pathway activation .
- In Vivo Models : Administer the compound to rodents and measure plasma VFA levels (e.g., n-hexanoic acid) as biomarkers .
Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of phenoxyacetyl group attachment?
- Methodological Answer :
- Solvent Screening : Compare yields in polar aprotic (DMF, THF) vs. protic (MeOH) solvents; DMF enhances nucleophilicity of the amino group .
- Catalyst Optimization : Test Pd/C or CuI for Ullmann-type couplings to reduce byproducts (e.g., diaryl ethers) .
- Kinetic Studies : Use in-situ IR to monitor reaction progress and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
